2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of a chloro and fluoro substituent on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the indole derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to suppress T-cell responses , which could potentially affect immune response pathways.
Pharmacokinetics
A related compound, 2-(5,6,7-trifluoro-1h-indol-3-yl)-quinoline-5-carboxamide (vpc-13789), has been reported to have markedly improved pharmacokinetic properties .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Halogenation: The indole core is then subjected to halogenation to introduce the chloro and fluoro substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: Similar structure but with an additional chloro substituent.
2-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a fluoro and phenyl group with a thiosemicarbazide moiety.
Uniqueness
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIXXYBFGPKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780733-47-2 |
Source
|
Record name | 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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